molecular formula C13H16F2N2O2 B6335439 3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline CAS No. 1292836-43-1

3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline

Cat. No.: B6335439
CAS No.: 1292836-43-1
M. Wt: 270.27 g/mol
InChI Key: INBXJWJHRWZBRQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[45]decan-8-yl)aniline is a synthetic organic compound with the molecular formula C13H16F2N2O2 It is characterized by the presence of two fluorine atoms and a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed by reacting a suitable diol with an amine under acidic conditions to yield the 1,4-dioxa-8-azaspiro[4.5]decane core.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Aniline: The final step involves coupling the fluorinated spirocyclic intermediate with aniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the spirocyclic structure and additional functional groups.

    4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline: Lacks the fluorine atoms.

Uniqueness

3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline is unique due to the combination of fluorine atoms and the spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-10-7-9(16)8-11(15)12(10)17-3-1-13(2-4-17)18-5-6-19-13/h7-8H,1-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBXJWJHRWZBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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